molecular formula C19H15N3O3S B2552981 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 912766-38-2

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B2552981
CAS No.: 912766-38-2
M. Wt: 365.41
InChI Key: UAJMYRMEDRDMQO-UHFFFAOYSA-N
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Description

N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound characterized by its benzothiazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 4,7-dimethyl-2-aminothiophenol with chloroacetic acid to form the benzothiazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. This might involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted benzothiazoles or isoindoles.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Medicine: Investigated for its therapeutic properties, including antibacterial and antifungal activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

  • 4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline

Uniqueness: This compound is unique due to its specific combination of benzothiazole and isoindole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-8-11(2)16-15(10)21-19(26-16)20-14(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJMYRMEDRDMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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